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Compound of Interest

Compound Name: 4-Bromo-1H-pyrrol-2(5H)-one

Cat. No.: B11763250

Get Quote

Introduction & Significance
The 5-hydroxy-pyrrolin-2-one (or

-hydroxy-

-lactam) core is a privileged pharmacophore found in numerous bioactive natural products
(e.g., oteromycin, epolactaene) and synthetic drug candidates. The specific derivative, 4-
bromo-5-hydroxy-pyrrolin-2-one, serves as a versatile electrophilic intermediate. The bromine
atom at the C4 position allows for subsequent palladium-catalyzed cross-coupling reactions
(Suzuki, Stille, Sonogashira) to diversify the scaffold, while the C5-hydroxyl group serves as a
handle for further functionalization or as a masked aldehyde equivalent.

Key Applications:

PTP1B Inhibitors: Used in the synthesis of covalent inhibitors for protein tyrosine

phosphatase 1B (diabetes/obesity targets).

Antimicrobial Agents: Analogous to naturally occurring halogenated furanones (fimbrolides)

that inhibit bacterial quorum sensing.
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Synthetic Building Block: Precursor for complex fused pyrrolizidine and indolizidine alkaloids.

Retrosynthetic Analysis & Strategy
To access the 4-bromo-5-hydroxy-pyrrolin-2-one core, two primary strategies are employed

depending on the desired substitution pattern at the nitrogen (N1) and the C3 position.

Route A: Sulfur Ylide-Mediated Cyclization (Modern)

Logic: Utilizes a "one-pot" cascade involving a stabilized sulfur ylide and an

-halo carbonyl or amide.[1] This method is highly regioselective and operates under mild
conditions, avoiding harsh acidic environments.

Mechanism:[2][3][4][5][6][7] Intramolecular cyclization followed by a 1,3-hydroxy

rearrangement.[1]

Route B: Ammonolysis of Mucobromic Acid (Classic)

Logic: Direct conversion of 3,4-dibromo-5-hydroxyfuran-2(5H)-one (mucobromic acid) with

amines.

Limitation: Typically yields the 3,4-dibromo analog. Accessing the 4-bromo (monobromo)

derivative requires a subsequent selective debromination step (e.g., Zn/AcOH), which can

be challenging to control.

Detailed Experimental Protocols
Protocol A: Sulfur Ylide-Mediated Synthesis
(Recommended)
Best for: High purity, mild conditions, and N-substituted derivatives.

Reagents:

Benzylamine (or desired primary amine)

Bromoacetyl chloride[1][8]
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Phenacyl bromide (as a carbonyl component for ylide generation)

Dimethyl sulfide (DMS)

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Solvents: Dichloromethane (DCM), Acetonitrile (MeCN, anhydrous)

Workflow:

Preparation of Sulfonium Salt Precursor:

Dissolve benzylamine (1.0 equiv) and Et

N (1.0 equiv) in DCM.

Add phenacyl bromide (1.0 equiv) dropwise at 0°C. Stir for 10 min to form the secondary

amine intermediate.

Add bromoacetyl chloride (1.0 equiv) dropwise at 0°C. Stir for 5 min to form the N-benzyl-

2-bromo-N-(2-oxo-2-phenylethyl)acetamide.

Remove solvent under reduced pressure. Dissolve residue in DMS (excess) and stir at RT

for 10 min.

Observation: A precipitate (sulfonium bromide salt) forms.[1] Filter or stabilize via anion

exchange (e.g., with NaBPh

) if isolation is required.

Cyclization to 5-Hydroxy-Pyrrolin-2-one:

Suspend the sulfonium salt (1.0 equiv) in anhydrous MeCN under N

.

Cool to 0°C. Add DBU (1.0 equiv) dropwise.

Stir for 15–30 minutes. Monitor by TLC (EtOAc/Hexane).
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Mechanism:[2][3][4][5][6][7] The base generates the sulfur ylide in situ, which undergoes

intramolecular attack on the amide carbonyl, followed by ring closure and rearrangement

to expel DMS.

Work-up:

Quench with saturated NH

Cl solution.

Extract with DCM (3x). Dry organic layer over MgSO

.

Concentrate and purify via flash column chromatography (Neutral Alumina; DCM/MeOH

99:1).

Data Output:

Parameter Typical Value

Yield 75–85%

Reaction Time < 1 Hour (Step 2)

Appearance White to pale yellow solid

| Purity | >95% (NMR) |

Protocol B: Mucobromic Acid Conversion (Classic
Route)
Best for: Large-scale preparation of 3,4-dibromo analogs or subsequent reduction.

Reagents:

Mucobromic acid (3,4-dibromo-5-hydroxyfuran-2(5H)-one)[7]

Ammonia (aq) or Primary Amine (R-NH
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)

Reducing Agent (for debromination): Zinc dust / Acetic Acid

Workflow:

Ammonolysis:

Dissolve mucobromic acid (1.0 equiv) in water or ethanol.

Add amine (1.1 equiv) slowly at 0°C.

Stir at RT for 4–12 hours. The solution typically turns dark.

Acidify with dilute HCl to precipitate the 3,4-dibromo-5-hydroxy-pyrrolin-2-one.

Selective Debromination (Optional for 4-Bromo target):

Dissolve the dibromo lactam in glacial acetic acid.

Add activated Zinc dust (1.5 equiv) in portions at 0°C.

Critical Control: Monitor strictly by HPLC/LC-MS. Over-reduction yields the non-

brominated pyrrolinone.

Filter zinc, concentrate, and recrystallize from EtOH/Water.

Mechanistic Visualization
The following diagram illustrates the Sulfur Ylide pathway, highlighting the critical

rearrangement step that installs the 5-hydroxy functionality.
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Caption: Step-wise mechanism of the sulfur ylide-mediated synthesis of 5-hydroxy-pyrrolin-2-

ones.

Characterization & Quality Control
Confirm the identity of 4-bromo-5-hydroxy-pyrrolin-2-one using the following spectroscopic

markers:

¹H NMR (DMSO-d₆, 400 MHz):

6.0–6.5 ppm (d, 1H, CH-OH, C5 proton).

7.5–8.0 ppm (s, 1H, =CH, C3 proton). Note: The absence of coupling confirms the C4-
substitution.

9.0–10.0 ppm (br s, 1H, NH, if unsubstituted).

¹³C NMR:

Carbonyl (C=O) at ~168 ppm.

C-Br (C4) at ~140 ppm (quaternary).

Hemiaminal carbon (C5) at ~80–85 ppm.

Mass Spectrometry (ESI):

Observe characteristic bromine isotope pattern [

]+ and [

]+ in 1:1 ratio.

Safety & Handling
Lachrymators: Bromoacetyl chloride and phenacyl bromide are potent lachrymators. Handle

only in a functioning fume hood.

Sensitizers:
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-Methylene-

-butyrolactones and their nitrogen analogs are potential skin sensitizers (Michael acceptors).
Wear double nitrile gloves.

Waste: Segregate halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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